

-Aflatrem: Comprehensive Physicochemical Profiling, Biosynthesis, and Analytical Methodologies

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Compound of Interest

Compound Name: *beta-Aflatrem*

CAS No.: 144446-23-1

Cat. No.: B593460

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Executive Summary and Mechanistic Context

In the landscape of fungal secondary metabolites, indole-diterpenes represent a structurally complex and pharmacologically potent class of compounds. Among these,

-Aflatrem (an isomer of the well-documented tremorgenic mycotoxin aflatrem) has emerged as a critical target for both agricultural pathology and neuropharmacological research. Isolated primarily from the sclerotia of *Aspergillus flavus*,

-Aflatrem exhibits pronounced anti-insectan properties, significantly reducing the growth rate of agricultural pests such as the corn earworm (*Helicoverpa zea*) [1](#).

As an application scientist, understanding the physicochemical properties of

-Aflatrem is not merely an exercise in taxonomy; it is the foundational step in designing robust extraction protocols, optimizing chromatographic separations, and tuning mass spectrometric detection parameters.

Physicochemical Profiling

The structural architecture of

-Aflatrem dictates its behavior in solvent systems and biological matrices. The compound consists of a lipophilic diterpene skeleton fused to a polar indole moiety, making it soluble in moderately polar to non-polar organic solvents (e.g., Chloroform, Methanol, DMSO) [2](#).

Table 1: Quantitative and Structural Properties of

-Aflatrem

Property	Value	Analytical Implication
Compound Name	-Aflatrem (Aflatrem B)	Differentiates from standard Aflatrem isomer.
CAS Registry Number	144446-23-1	Essential for standard procurement.
Molecular Formula	C32H39NO4	Used to calculate exact mass for HRMS.
Molecular Weight	501.66 g/mol	Target precursor ion [M+H] ⁺ at m/z 502.2.
Chemical Class	Indole-diterpenoid	Dictates UV absorbance (typically ~280 nm).
Biological Source	Aspergillus flavus (Sclerotia)	Guides biological sampling and cultivation.
Physical Appearance	Yellow Crystal / Powder	Visual indicator during crystallization.

Biosynthetic Pathway and Genetic Regulation

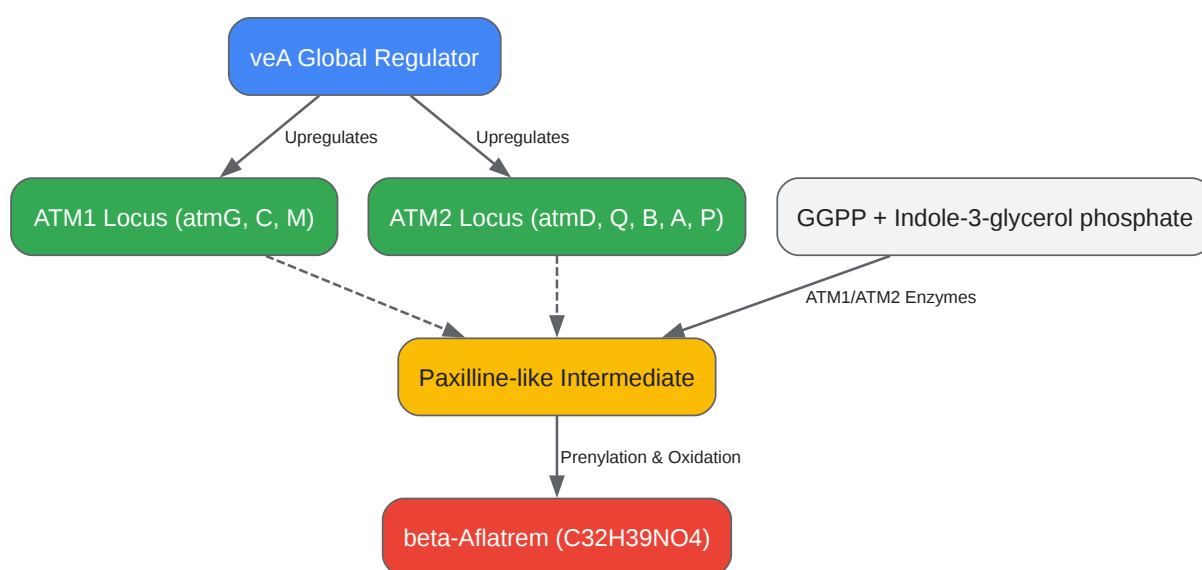
To effectively study or scale the production of

-Aflatrem, one must understand its genetic regulation. In *A. flavus*, the biosynthesis of aflatrem and its isomers is governed by two discrete gene loci: ATM1 (containing atmG, atmC, atmM) and ATM2 (containing atmD, atmQ, atmB, atmA, atmP) [1](#).

Crucially, the expression of these clusters is dependent on the global regulatory gene *veA*. Because *veA* also regulates morphological development, the production of *ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">*

-Aflatrem is intrinsically linked to the formation of sclerotia—resistant survival structures produced by the fungus. This causality informs our experimental design: to maximize

-Aflatrem yield, we must cultivate the fungus under conditions that promote sclerotial development (e.g., darkness).



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veA-dependent regulation and ATM1/ATM2 biosynthetic pathway of **beta-Aflatrem**.

Experimental Methodology: Isolation and Quantification

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (the "why") alongside the action (the "how").

Phase 1: Cultivation and Sclerotia Induction

- Step 1: Point-inoculate *A. flavus* spores onto Glucose Minimal Media (GMM) or 2x V8 agar.

- Step 2: Incubate at 30°C in complete darkness for 8 to 14 days.
 - Causality: Light inhibits the veA complex. Dark incubation removes this inhibition, hyper-activating the ATM1/ATM2 loci and maximizing sclerotia biogenesis, which is where -Aflatrem is sequestered as a chemical defense mechanism [3](#).
- Step 3: Harvest the sclerotia mechanically, lyophilize (freeze-dry) to remove water content, and grind into a fine powder.

Phase 2: Solvent Extraction

- Step 4: Extract the lyophilized powder using a biphasic mixture of Chloroform and Methanol (2:1 v/v).
 - Causality: The molecular weight (501.66 g/mol) and the presence of the bulky hydrophobic diterpene skeleton require a non-polar solvent like chloroform to disrupt the cellular matrix, while methanol aids in penetrating the fungal cell wall and stabilizing the polar indole domain.
- Step 5: Sonicate for 30 minutes at 4°C to prevent thermal degradation, then centrifuge at 10,000 x g to pellet the cellular debris.

Phase 3: Analytical Quantification (LC-MS/MS)

- Step 6: Reconstitute the dried extract in Acetonitrile/Water (50:50).
- Step 7: Inject onto a C18 Reverse-Phase HPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
- Step 8: Detect via tandem mass spectrometry (ESI+ mode).
 - Validation Checkpoint: Monitor the precursor ion at m/z 502.2 [M+H]⁺ (derived from the C₃₂H₃₉NO₄ formula). Run a blank matrix control to ensure no carryover, and a spiked standard to verify that recovery rates fall within the acceptable 85-115% threshold.



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Step-by-step extraction and LC-MS/MS quantification workflow for **beta-Aflatrem**.

Conclusion

The successful isolation and application of

-Aflatrem rely heavily on aligning its physicochemical properties (MW: 501.66, C₃₂H₃₉NO₄) with its biological origins. By leveraging the veA-dependent regulatory pathways of *A. flavus* and employing targeted lipophilic extraction protocols, researchers can reliably harvest this indole-diterpene for downstream toxicological and pharmacological assays.

References

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